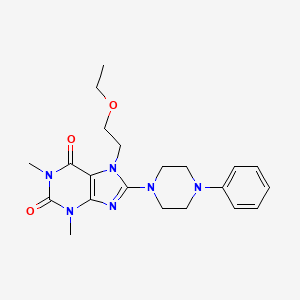

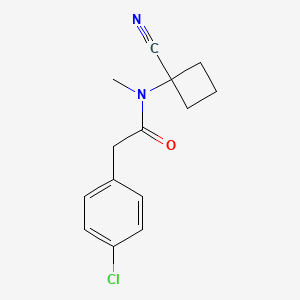

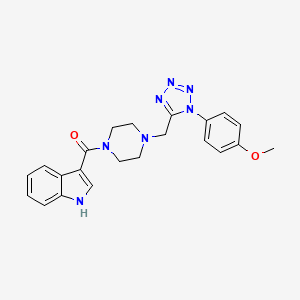

![molecular formula C15H13N3O4 B2511430 2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 4-methylbenzenecarboxylate CAS No. 320420-11-9](/img/structure/B2511430.png)

2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 4-methylbenzenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 4-methylbenzenecarboxylate" is a derivative of pyrimidine, which is a significant class of heterocyclic aromatic organic compounds. Pyrimidine derivatives have been extensively studied due to their wide range of biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of various starting materials such as aminobenzimidazole, ethyl cyanoacetate, and benzaldehyde to yield novel compounds with potential pharmacological activities. For instance, the reaction of 2-aminobenzimidazole with ethyl cyanoacetate has been reported to give access to an efficient synthesis of 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one in excellent yield . Similarly, the synthesis of ethyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids with various substituents has been described, which can be hydrolyzed to the corresponding carboxylic acids and further modified .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be characterized by various spectroscopic techniques such as UV–vis, FT-IR, and NMR spectroscopy, as well as elemental analysis . X-ray single crystal diffraction (XRD) is also a powerful tool to determine the precise molecular structure of these compounds . The geometrical parameters obtained from XRD can be compared with those from DFT geometry optimization to validate the structure .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including condensation reactions to form novel compounds with different substituents . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, which can affect their absorption ability and biological activity . Additionally, the Lossen rearrangement has been utilized to transform carboxylic acids into hydroxamic acids and ureas, showcasing the versatility of pyrimidine derivatives in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are crucial for their potential applications. These properties can be influenced by the nature of the substituents and the molecular structure of the compound. The antibacterial activity of these compounds has been evaluated, with some showing significant activity against various microbial strains . Furthermore, the pharmacological activities of these derivatives, including positive inotropic, anti-inflammatory, analgesic, and hypotensive activities, have been investigated, highlighting their potential as therapeutic agents .

Scientific Research Applications

Synthesis and Structural Studies

Cyclization Reactions and Enzymatic Activity : A study explored the synthesis of pyrazolopyrimidinyl keto-esters, including compounds with a similar structure to "2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 4-methylbenzenecarboxylate", revealing potent effects on increasing the reactivity of cellobiase. This research highlights the potential use of such compounds in enzymatic activity enhancement (Abd & Awas, 2008).

Molecular Imprinting and Biological Evaluation : Another study focused on the reaction of 5-aminouracil with ethyl cyanoacetate under microwave irradiation, leading to derivatives that were utilized in molecular imprinted polymers (MIPs). These MIPs were evaluated for their antimicrobial activities and molecular docking studies, indicating their utility in biological applications and materials science (Fahim & Abu-El Magd, 2021).

Optical Characterizations for Photodiode Applications

- Optical Characterizations : The fabrication and optical characterization of pyrimidine fused quinolone carboxylate moiety were examined for photodiode applications. The study synthesized a novel compound and analyzed its molecular, structural, and morphological characterizations, demonstrating its potential in manufacturing organic photodiodes (Elkanzi et al., 2020).

Antimicrobial and Anticonvulsant Agents

Antimicrobial Activity : Research on the catalyzed construction of chromeno[2,3-d]pyrimidinone derivatives showed these compounds' efficacy as antimicrobial agents. This work indicates the potential of such derivatives in combating microbial infections (Ghashang, Mansoor, & Aswin, 2013).

Anticonvulsant Agents : A study synthesized 2-methylpyridinium/pyridinium derivatives, demonstrating significant anticonvulsant activity at low concentrations. This suggests the potential therapeutic applications of these compounds in epilepsy treatment (Mangaiyarkarasi & Kalaivani, 2013).

properties

IUPAC Name |

2-(5-cyano-2,4-dioxopyrimidin-1-yl)ethyl 4-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4/c1-10-2-4-11(5-3-10)14(20)22-7-6-18-9-12(8-16)13(19)17-15(18)21/h2-5,9H,6-7H2,1H3,(H,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXHHABRILOGBPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OCCN2C=C(C(=O)NC2=O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 4-methylbenzenecarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

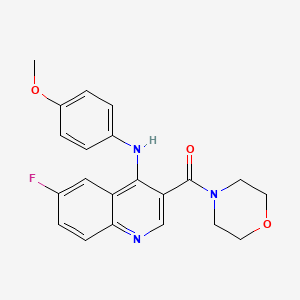

![Ethyl 5-(5-chlorothiophene-2-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2511347.png)

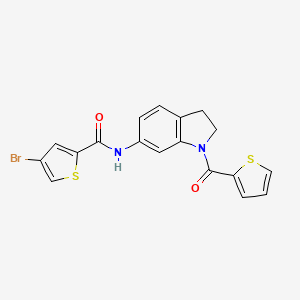

![(1H-benzo[d]imidazol-5-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2511353.png)

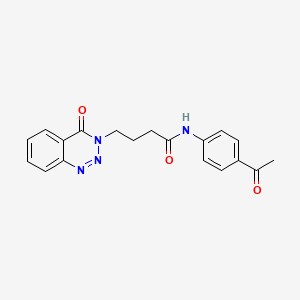

![ethyl 2-(2-((4-(4-ethoxyphenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2511364.png)

![3-methoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2511365.png)

![2-(7-(4-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2511367.png)